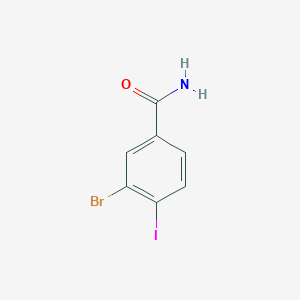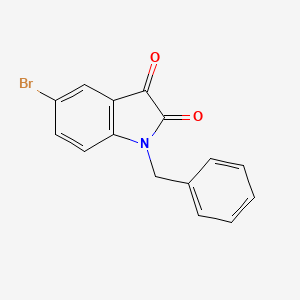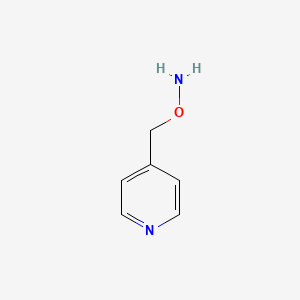![molecular formula C13H17O3PS B3057390 Diethyl benzo[b]thiophen-3-ylmethylphosphonate CAS No. 80090-41-1](/img/structure/B3057390.png)
Diethyl benzo[b]thiophen-3-ylmethylphosphonate
Vue d'ensemble
Description
Diethyl benzo[b]thiophen-3-ylmethylphosphonate is an organophosphorus compound with the molecular formula C₁₃H₁₇O₃PS It features a benzo[b]thiophene ring system substituted with a diethyl phosphonate group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzo[b]thiophen-3-ylmethylphosphonate typically involves the following steps:
-
Formation of the Benzo[b]thiophene Ring: : The benzo[b]thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis. These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions .
-
Phosphonation: : The introduction of the diethyl phosphonate group is achieved through a phosphonation reaction. This can be done by reacting the benzo[b]thiophene derivative with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an inert solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl benzo[b]thiophen-3-ylmethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Bromine, nitric acid; reactions are conducted in solvents like acetic acid or chloroform at controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines, phosphine oxides.
Substitution: Halogenated or nitrated benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
Diethyl benzo[b]thiophen-3-ylmethylphosphonate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mécanisme D'action
The mechanism of action of diethyl benzo[b]thiophen-3-ylmethylphosphonate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[b]thiophene ring system can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl benzo[b]thiophen-2-ylmethylphosphonate: Similar structure but with the phosphonate group at the 2-position.
Diethyl benzo[b]furan-3-ylmethylphosphonate: Contains an oxygen atom in place of sulfur in the ring.
Diethyl thiophen-3-ylmethylphosphonate: Lacks the fused benzene ring, making it a simpler thiophene derivative.
Uniqueness
Diethyl benzo[b]thiophen-3-ylmethylphosphonate is unique due to the presence of both the benzo[b]thiophene ring and the diethyl phosphonate group. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal and materials chemistry.
Propriétés
IUPAC Name |
3-(diethoxyphosphorylmethyl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17O3PS/c1-3-15-17(14,16-4-2)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBDCBONPMJYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CSC2=CC=CC=C21)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508709 | |
| Record name | Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80090-41-1 | |
| Record name | Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Imidazo[1,5-A]pyridine-3-ethanamine](/img/structure/B3057319.png)
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3057323.png)




